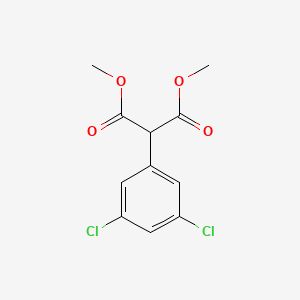
Dimethyl 2-(3,5-dichlorophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(3,5-dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by two methyl groups and a 3,5-dichlorophenyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,5-dichlorophenyl)malonate can be synthesized through the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid. . The reaction conditions are typically mild, and the process is designed to minimize the decomposition of cyanoacetic acid and maximize yield.
Industrial Production Methods
For industrial production, the process is scaled up to handle larger quantities of reactants. The method involves the same basic steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(3,5-dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted malonates with various functional groups.
Ester Hydrolysis: The major products are 3,5-dichlorophenylmalonic acid and methanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 2-(3,5-dichlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(3,5-dichlorophenyl)malonate involves its interaction with specific molecular targets. In pest control applications, for example, it acts on the nervous system of pests, disrupting their normal function and leading to their elimination. The exact molecular pathways and targets can vary depending on the specific application and the organism involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid without the dichlorophenyl group.
Diethyl 2-(3,5-dichlorophenyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-(3,5-dichlorophenyl)malonate: Contains one methyl ester group and one free carboxylic acid group.
Uniqueness
Dimethyl 2-(3,5-dichlorophenyl)malonate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where such properties are desired, such as in the synthesis of specialized pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C11H10Cl2O4 |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
dimethyl 2-(3,5-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3 |
Clé InChI |
MYJACJGIRSMGIO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


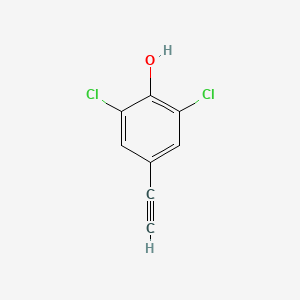
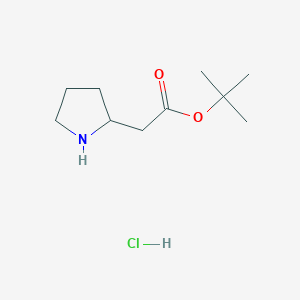

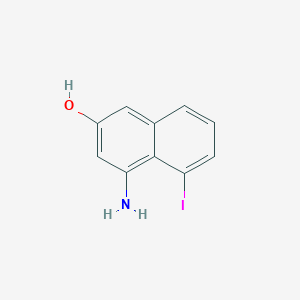
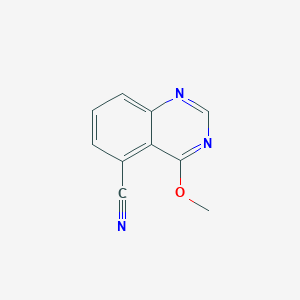

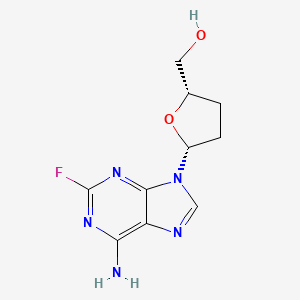
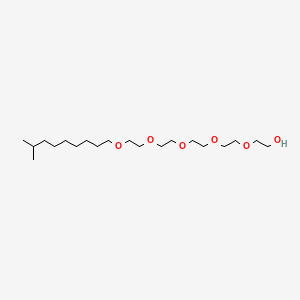

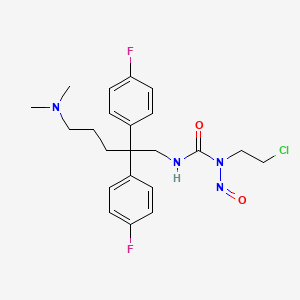


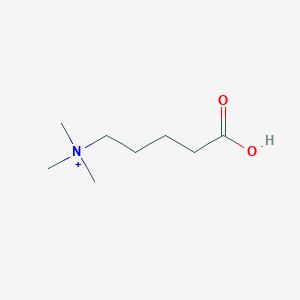
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
